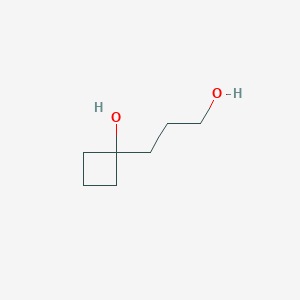

1-(3-Hydroxypropyl)cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclobutanol derivatives often involves strategies that ensure the formation of the cyclobutane ring or its functionalization. For instance, cyclobutane serine amino acid derivatives have been synthesized using cyclobutane serine analogs as starting materials, demonstrating moderate cis/trans selectivity and providing insights into the reaction mechanism through tandem Michael and Wittig-like reactions (Pérez-Fernández et al., 2009). Additionally, cyclobutanones have been synthesized from olefins and tertiary amides, showcasing a general approach to cyclobutanone derivatives (Schmit et al., 2003).

Molecular Structure Analysis

Cyclobutane derivatives exhibit interesting molecular structures due to their strained ring system. The cyclobutane ring in 1-methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane is puckered, with cis-positioned substituents, leading to specific molecular interactions forming a two-dimensional network (Dinçer et al., 2004).

Chemical Reactions and Properties

Cyclobutanol derivatives participate in various chemical reactions, contributing to their versatility as synthetic intermediates. For example, cyclobutane malonoyl peroxide has been used for the dihydroxylation of alkenes, demonstrating the synthetic utility of cyclobutane derivatives in introducing functional groups under mild conditions (Jones & Tomkinson, 2012).

Scientific Research Applications

Anticancer Properties

2-Hydroxypropyl-β-cyclodextrin (a derivative of 1-(3-Hydroxypropyl)cyclobutan-1-ol) has demonstrated promising anticancer effects. Notably, it inhibits leukemic cell proliferation through mechanisms involving cholesterol depletion, cell-cycle arrest, and apoptosis induction. Its efficacy has been confirmed across various leukemia cell lines and in animal models, showcasing its potential as a versatile anticancer agent without significant adverse effects (Yokoo et al., 2015).

Atherosclerosis Treatment

The same compound has also been identified as a facilitator of atheroprotective mechanisms in cardiovascular disease. It promotes cholesterol solubility, effectively removing it from atherosclerotic plaques, and stimulates macrophage reprogramming to support plaque regression. This discovery marks cyclodextrin as a potential candidate for the treatment of atherosclerosis in humans, given its safety profile and cholesterol-modifying capabilities (Zimmer et al., 2016).

Neuroprotective Effects

In the neurological domain, 2-hydroxypropyl-β-cyclodextrin has been found to influence neuroglobin levels, an endogenous neuroprotectant primarily found in the nervous system. Research indicates its potential role in mitigating cognitive dysfunction, as observed in animal models, by modulating neuroglobin levels and addressing oxidative stress in the cerebral cortex. This highlights a possible therapeutic avenue for addressing neurotoxicity and cognitive impairments (Guo et al., 2015).

Dendritic Cell Activation

The immunological properties of 2-hydroxypropyl-β-cyclodextrin have also been explored, revealing its potential as a vaccine adjuvant. It induces dendritic cell maturation and activation, enhancing the expression of co-stimulatory molecules and cytokines, and promoting T lymphocyte proliferation. This effect is primarily mediated through lipid raft formation, indicating its utility in vaccine development and immune response modulation (Kim et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-(3-hydroxypropyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-2-5-7(9)3-1-4-7/h8-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMUDJNRASYKOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypropyl)cyclobutan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)

![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)

![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)